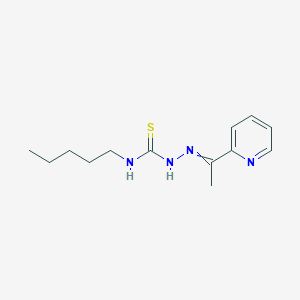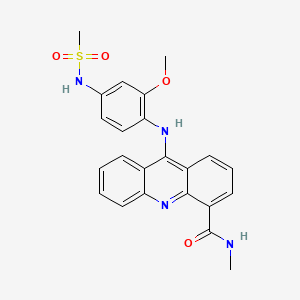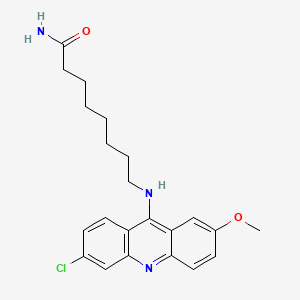
Urea, 1-(o-chlorophenyl)-3-(2-(diethylamino)ethyl)-3-phenyl-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, 1-(o-chlorophenyl)-3-(2-(diethylamino)ethyl)-3-phenyl-, hydrochloride is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a urea backbone substituted with o-chlorophenyl, diethylaminoethyl, and phenyl groups. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 1-(o-chlorophenyl)-3-(2-(diethylamino)ethyl)-3-phenyl-, hydrochloride typically involves multiple steps. One common method includes the reaction of o-chloroaniline with diethylamine to form the intermediate compound, which is then reacted with phenyl isocyanate to produce the final urea derivative. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product. The hydrochloride form is typically obtained by treating the free base with hydrochloric acid, followed by crystallization and purification processes.
化学反応の分析
Types of Reactions
Urea, 1-(o-chlorophenyl)-3-(2-(diethylamino)ethyl)-3-phenyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives.
科学的研究の応用
Urea, 1-(o-chlorophenyl)-3-(2-(diethylamino)ethyl)-3-phenyl-, hydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Investigated for its pharmacological properties, including potential use as an analgesic or anesthetic agent.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
類似化合物との比較
Similar Compounds
Ketamine Hydrochloride: Shares structural similarities and is used as an anesthetic.
Chlorpheniramine: Contains a chlorophenyl group and is used as an antihistamine.
Phenylurea Derivatives: A class of compounds with similar urea backbones and varying substituents.
Uniqueness
Urea, 1-(o-chlorophenyl)-3-(2-(diethylamino)ethyl)-3-phenyl-, hydrochloride is unique due to its specific combination of substituents, which confer distinct chemical and pharmacological properties. Its ability to undergo various chemical reactions and its diverse applications in research and industry make it a valuable compound in multiple fields.
特性
| 78371-89-8 | |
分子式 |
C19H25Cl2N3O |
分子量 |
382.3 g/mol |
IUPAC名 |
3-(2-chlorophenyl)-1-[2-(diethylamino)ethyl]-1-phenylurea;hydrochloride |
InChI |
InChI=1S/C19H24ClN3O.ClH/c1-3-22(4-2)14-15-23(16-10-6-5-7-11-16)19(24)21-18-13-9-8-12-17(18)20;/h5-13H,3-4,14-15H2,1-2H3,(H,21,24);1H |
InChIキー |
GACSAASIYWSDBI-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCN(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![Chromium(3+);hydron;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate;tridecan-1-amine](/img/structure/B14447920.png)



